molecular formula C12H11NO4 B040478 9-Npldo CAS No. 121756-85-2

9-Npldo

Cat. No. B040478
CAS RN: 121756-85-2
M. Wt: 233.22 g/mol
InChI Key: GSLDJVOBTKPRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Nitro-2-phenyl-4,5-dihydro-1H-pyrido[4,3-b]indole (9-Npldo) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 9-Npldo is not fully understood, but it is believed to act by intercalating into DNA and disrupting DNA-protein interactions. This disruption can lead to changes in gene expression and cell signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
9-Npldo has been found to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of various enzymes. Additionally, 9-Npldo has been found to have anti-inflammatory effects and to be a potent antioxidant.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-Npldo in lab experiments is its selectivity for DNA. This compound has been found to bind preferentially to DNA over RNA and other biomolecules, making it a useful tool for studying DNA-protein interactions. Additionally, 9-Npldo has been shown to be relatively non-toxic to cells at low concentrations, allowing for long-term studies.
However, one limitation of using 9-Npldo in lab experiments is its potential for off-target effects. This compound has been found to interact with other biomolecules in addition to DNA, which could complicate data interpretation. Additionally, 9-Npldo has limited solubility in aqueous solutions, which could limit its use in certain experimental setups.

Future Directions

There are many potential future directions for the use of 9-Npldo in scientific research. One area of interest is the development of new fluorescent probes based on 9-Npldo for imaging biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of new synthesis methods for 9-Npldo could lead to improved yields and purity, making this compound more widely available for research purposes.
Conclusion
9-Nitro-2-phenyl-4,5-dihydro-1H-pyrido[4,3-b]indole (9-Npldo) is a promising tool for investigating various biological processes. This compound has a wide range of biochemical and physiological effects and has been used in a variety of scientific research applications. While there are limitations to its use in lab experiments, the potential future directions for the use of 9-Npldo in scientific research are numerous. Further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention.

Synthesis Methods

The synthesis of 9-Npldo involves the reaction of 2-phenyl-1H-indole-3-carbaldehyde with nitromethane in the presence of ammonium acetate. The resulting product is then reduced with hydrogen gas over a palladium on carbon catalyst to yield 9-Npldo. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

9-Npldo has been used in a variety of scientific research applications, including as a fluorescent probe for imaging biological systems. This compound has been found to selectively bind to DNA, making it a useful tool for studying DNA-protein interactions. Additionally, 9-Npldo has been used as a modulator of protein-protein interactions and as a potential anticancer agent.

properties

CAS RN

121756-85-2

Product Name

9-Npldo

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

8-nitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane-2,6-dione

InChI

InChI=1S/C12H11NO4/c14-10-3-1-4-8-7(3)9-5(10)2-6(11(4)15)12(8,9)13(16)17/h3-9H,1-2H2

InChI Key

GSLDJVOBTKPRME-UHFFFAOYSA-N

SMILES

C1C2C3C4C1C(=O)C5C4(C3C(C5)C2=O)[N+](=O)[O-]

Canonical SMILES

C1C2C3C4C1C(=O)C5C4(C3C(C5)C2=O)[N+](=O)[O-]

synonyms

9-nitro-(4)peristylane-1,5-dione
9-NPLDO

Origin of Product

United States

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